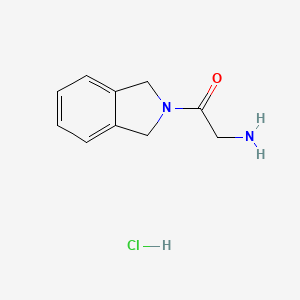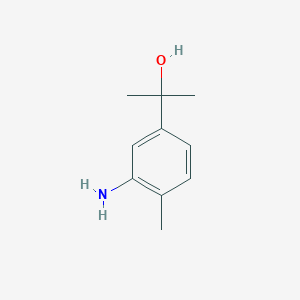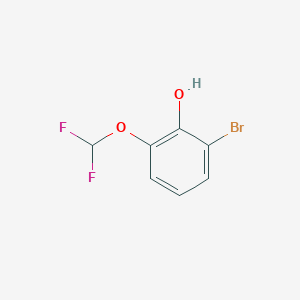
2-Bromo-6-(difluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-(difluoromethoxy)phenol” is a chemical compound with the CAS Number: 1261509-39-0 . It has a molecular weight of 239.02 . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “2-Bromo-6-(difluoromethoxy)phenol” is 1S/C7H5BrF2O2/c8-4-2-1-3-5 (6 (4)11)12-7 (9)10/h1-3,7,11H . The average mass is 239.014 Da .Physical And Chemical Properties Analysis
“2-Bromo-6-(difluoromethoxy)phenol” is a powder in physical form . It has a molecular weight of 239.02 .Scientific Research Applications
High-Temperature Pyrolysis Studies : The pyrolytic thermal degradation of related compounds, like 2-bromophenol, has been extensively studied. For instance, the study by Evans and Dellinger (2005) investigates the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture, revealing significant insights into the thermal behavior of brominated compounds (Evans & Dellinger, 2005).
Crystal Structure and Theoretical Studies : The synthesis, characterization, and crystal structure analysis of compounds structurally similar to 2-Bromo-6-(difluoromethoxy)phenol are also areas of interest. Khalaji et al. (2017) conducted a detailed study on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, providing valuable data on molecular geometry and theoretical analysis (Khalaji et al., 2017).
Mechanisms of Dioxin Formation : Another study by Evans and Dellinger (2005) examined the mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol, offering insights into the environmental impact of brominated hydrocarbons' thermal degradation (Evans & Dellinger, 2005).
Synthesis and Molecular Analysis : Research by Güntepe et al. (2012) on a novel hydrazone derivative closely related to 2-Bromo-6-(difluoromethoxy)phenol reveals significant details about its molecular structure, synthesis, and vibrational frequencies (Güntepe et al., 2012).
Regioselective Bromination Studies : The study of regioselective bromination of phenols, as explored by Eguchi et al. (1995), is relevant to understanding the chemical behavior of brominated phenols, including compounds like 2-Bromo-6-(difluoromethoxy)phenol (Eguchi et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBDUJKZBAQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

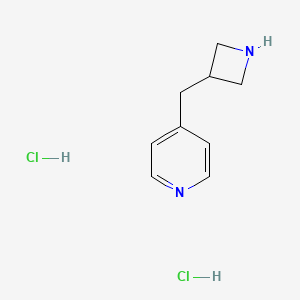
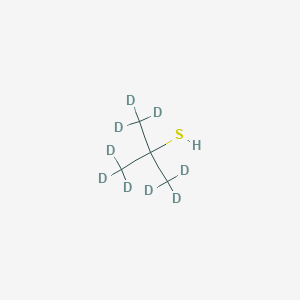
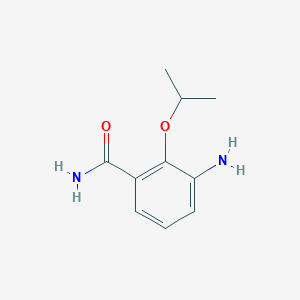
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
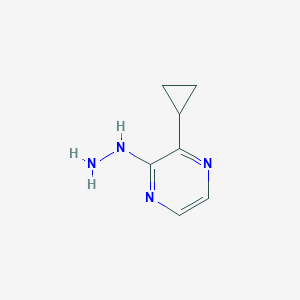
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
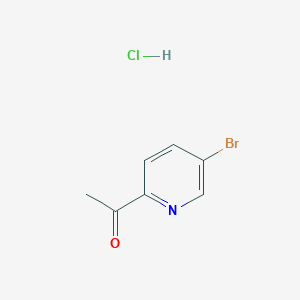
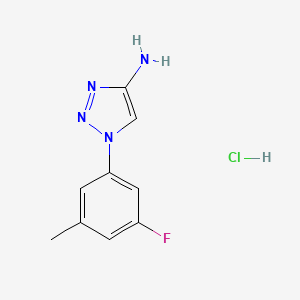
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
